molecular formula C18H26FN3O2 B13915954 Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate

Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate

Cat. No.: B13915954
M. Wt: 335.4 g/mol
InChI Key: WSXSMPLWSGVMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H26FN3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-((4-fluoropiperidin-4-yl)methyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to its target, thereby increasing its potency. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperazine: A stimulant with similar structural features but different pharmacological properties.

    N-Boc-piperazine: A common protecting group in organic synthesis with similar piperazine core structure.

    4-Fluoropiperidine: Shares the fluorinated piperidine ring but lacks the piperazine and benzyl groups.

Uniqueness

Benzyl 4-((4-fluoropiperidin-4-yl)methyl)piperazine-1-carboxylate is unique due to the combination of the benzyl, fluoropiperidine, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C18H26FN3O2

Molecular Weight

335.4 g/mol

IUPAC Name

benzyl 4-[(4-fluoropiperidin-4-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H26FN3O2/c19-18(6-8-20-9-7-18)15-21-10-12-22(13-11-21)17(23)24-14-16-4-2-1-3-5-16/h1-5,20H,6-15H2

InChI Key

WSXSMPLWSGVMBJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN2CCN(CC2)C(=O)OCC3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.